molecular formula C16H16FN3O3 B11483780 5-(2-fluorophenyl)-6-(2-hydroxyethyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

5-(2-fluorophenyl)-6-(2-hydroxyethyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

Cat. No.: B11483780
M. Wt: 317.31 g/mol
InChI Key: QUQAACHSXFFNFB-UHFFFAOYSA-N
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Description

5-(2-FLUOROPHENYL)-6-(2-HYDROXYETHYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is a complex organic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a fluorophenyl group, a hydroxyethyl group, and a dimethylated pyrrolopyrimidine core. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-FLUOROPHENYL)-6-(2-HYDROXYETHYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production often employs optimized reaction conditions and advanced purification techniques to achieve the desired quality and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions

5-(2-FLUOROPHENYL)-6-(2-HYDROXYETHYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce a wide range of functional groups to the fluorophenyl moiety .

Scientific Research Applications

5-(2-FLUOROPHENYL)-6-(2-HYDROXYETHYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE has a broad range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-FLUOROPHENYL)-6-(2-HYDROXYETHYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

    5-(2-CHLOROPHENYL)-6-(2-HYDROXYETHYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    5-(2-BROMOPHENYL)-6-(2-HYDROXYETHYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE: Similar structure but with a bromophenyl group instead of a fluorophenyl group.

Uniqueness

The presence of the fluorophenyl group in 5-(2-FLUOROPHENYL)-6-(2-HYDROXYETHYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE imparts unique chemical and biological properties, such as increased lipophilicity and potential for specific interactions with biological targets. These features distinguish it from similar compounds with different halogen substitutions.

Properties

Molecular Formula

C16H16FN3O3

Molecular Weight

317.31 g/mol

IUPAC Name

5-(2-fluorophenyl)-6-(2-hydroxyethyl)-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione

InChI

InChI=1S/C16H16FN3O3/c1-18-12-9-20(7-8-21)14(10-5-3-4-6-11(10)17)13(12)15(22)19(2)16(18)23/h3-6,9,21H,7-8H2,1-2H3

InChI Key

QUQAACHSXFFNFB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC=CC=C3F)CCO

Origin of Product

United States

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